Benzyltriphenylphosphonium chloride
Overview
Description
Benzyltriphenylphosphonium chloride is an organic phosphonium salt with the chemical formula C25H22ClP. It is a white to off-white crystalline powder that is highly soluble in water and polar solvents. This compound is primarily used in organic synthesis as a Wittig reagent and as a phase-transfer catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Benzyltriphenylphosphonium chloride (BTPPC) is primarily used as a reactant in organic synthesis . It is involved in the Wittig reaction, a method used for the synthesis of alkenes . The primary target of BTPPC in this reaction is the carbonyl group of aldehydes and ketones .
Mode of Action
In the Wittig reaction, BTPPC acts as a nucleophile, adding to the carbon of the carbonyl group because there is a partial positive charge on that carbon . The reaction involves the formation of a phosphonium ion, followed by deprotonation to form the ylide (Wittig reagent). The ylide then adds to the carbonyl carbon, forming a four-membered ring, an oxaphosphetane. This ring fragments to form triphenylphosphine oxide and the alkene .
Biochemical Pathways
The Wittig reaction involving BTPPC affects the biochemical pathway of alkene synthesis . The reaction results in the formation of a carbon-carbon double bond, which is a key structural element in many organic compounds.
Pharmacokinetics
It’s important to note that btppc is soluble in organic solvents and has a high melting point , which may influence its behavior in a biological context.
Result of Action
The primary result of BTPPC’s action in the Wittig reaction is the formation of alkenes . This reaction is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of BTPPC in the Wittig reaction can be influenced by various environmental factors. For instance, the reaction is typically carried out in an organic solvent and may require heat . Additionally, BTPPC is sensitive to air and water, so it should be stored in a dry, well-ventilated place .
Biochemical Analysis
Biochemical Properties
Benzyltriphenylphosphonium chloride is primarily used as a Wittig reagent in organic synthesis . This reaction involves the formation of a phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Wittig reaction . The phosphonium ylide formed from this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones . This results in the formation of a substituted alkene .
Temporal Effects in Laboratory Settings
It is known to be stable under normal temperatures and pressures
Metabolic Pathways
Its role as a Wittig reagent suggests it may interact with various enzymes and cofactors during the formation of substituted alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium chloride undergoes various chemical reactions, including:
Wittig Reactions: It reacts with carbonyl compounds to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Wittig Reactions: Typically involve the use of strong bases such as sodium hydride or n-butyllithium in anhydrous conditions.
Substitution Reactions: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Wittig Reactions: Produce alkenes.
Substitution Reactions: Yield substituted phosphonium salts.
Scientific Research Applications
Benzyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and a Wittig reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fluoroelastomers and printing inks.
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Triphenylmethylphosphonium chloride
Comparison: Benzyltriphenylphosphonium chloride is unique due to its high solubility in water and polar solvents, making it highly effective as a phase-transfer catalyst. Its stability and ease of handling also make it preferable in various synthetic applications compared to its analogs .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRYJRPHFMVBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051566 | |
Record name | Benzyltriphenylphosphonium chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6051566 | |
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Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [MSDSonline] | |
Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Record name | Benzyltriphenylphosphonium chloride | |
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CAS No. |
1100-88-5 | |
Record name | Benzyltriphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100-88-5 | |
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Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyltriphenylphosphonium chloride | |
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Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Record name | Benzyltriphenylphosphonium chloride | |
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Record name | Benzyltriphenylphosphonium chloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.868 | |
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Record name | BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
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Retrosynthesis Analysis
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